molecular formula C26H36AuClO2P+ B3338147 chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane CAS No. 854045-95-7

chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane

Cat. No.: B3338147
CAS No.: 854045-95-7
M. Wt: 644.0 g/mol
InChI Key: PPKGSOIFMDZUMX-UHFFFAOYSA-N
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Description

Chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane (CAS: 854045-95-7) is a gold(I) complex with the molecular formula C₂₆H₃₅AuClO₂P and a molecular weight of 642.95 g/mol . Its structure comprises a gold(I) center coordinated to a chlorine atom and a bulky phosphine ligand, dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane (ligand CAS: 657408-07-6) . The ligand features two methoxy groups at the 2,6-positions of one phenyl ring, enhancing electron-donating properties, and two cyclohexyl groups attached to the phosphorus atom, providing steric bulk . This compound is widely used in catalysis, particularly in cross-coupling and cycloaddition reactions, due to its stability and tunable reactivity .

Properties

CAS No.

854045-95-7

Molecular Formula

C26H36AuClO2P+

Molecular Weight

644.0 g/mol

IUPAC Name

chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphanium

InChI

InChI=1S/C26H35O2P.Au.ClH/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;;/h9-11,16-21H,3-8,12-15H2,1-2H3;;1H/q;+1;

InChI Key

PPKGSOIFMDZUMX-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.Cl[Au]

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.Cl[Au]

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane typically involves the reaction of gold(I) chloride with the corresponding phosphane ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to achieve high yields and purity. The compound is often produced in solid form and requires careful handling due to its sensitivity to air and moisture .

Chemical Reactions Analysis

Types of Reactions

Chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of other phosphane ligands or halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of gold(III) complexes, while substitution reactions can yield various gold(I) phosphane complexes .

Mechanism of Action

The mechanism by which chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane exerts its effects involves the activation of the gold(I) center. The gold(I) center can interact with various substrates, lowering the activation energy and stabilizing reaction intermediates. This interaction facilitates a range of chemical transformations, making the compound an effective catalyst .

Comparison with Similar Compounds

Chloro[2-dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine]gold(I) (XPhos AuCl; CAS: Not provided)

  • Structural Differences : The phosphine ligand here substitutes the 2,6-dimethoxyphenyl group with a 2,4,6-triisopropylphenyl group, increasing steric hindrance and altering electronic properties .
  • Molecular Weight : ~720 g/mol (estimated based on ligand structure).
  • Applications : Preferred for reactions requiring extreme steric bulk, such as C–H activation in hindered substrates .
  • Key Advantage : Enhanced stability in highly reactive environments compared to the methoxy-substituted analog .

Dichloro(DPPE)digold(I) (CAS: 18024-34-5)

  • Structure: A binuclear gold(I) complex with a 1,2-bis(diphenylphosphino)ethane (DPPE) ligand .
  • Molecular Formula : C₂₆H₂₄Au₂Cl₂P₂; Molecular Weight: 863.26 g/mol .
  • Comparison :
    • Electronic Effects : DPPE is less electron-rich than the dimethoxy-substituted ligand, reducing catalytic activity in electron-demanding reactions.
    • Steric Effects : Smaller steric profile enables access to less hindered substrates.
  • Applications : Used in homogeneous catalysis and materials science .

Comparison with Ligand Analogs

Dicyclohexyl-[2-(2,6-Diisopropoxyphenyl)phenyl]phosphane (CAS: Not provided)

  • Structure : Replaces methoxy (-OCH₃) groups with isopropoxy (-OCH(CH₃)₂) groups .
  • Applications : Effective in reactions requiring highly electron-rich catalysts, such as Suzuki-Miyaura couplings with electron-deficient aryl halides .

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos Ligand)

  • Structure : Features triisopropylphenyl substituents instead of dimethoxyphenyl groups .
  • Steric Effects : The triisopropyl groups create a larger cone angle (~200°), making it suitable for highly sterically demanding reactions .
  • Applications : Widely used in Buchwald-Hartwig aminations and C–N bond-forming reactions .

Comparison with Metal-Switched Analog: Palladium Complexes

[2-(2-Aminophenyl)phenyl]-chloro-palladium; Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane (CAS: 1375325-64-6)

  • Structure: Substitutes gold(I) with palladium(II), coordinated to an additional aminophenyl group .
  • Molecular Weight : 720.616 g/mol .
  • Comparison :
    • Reactivity : Palladium complexes are more electrophilic, favoring oxidative addition steps in cross-coupling reactions.
    • Applications : Superior in catalytic cycles requiring redox-active metals, such as Mizoroki-Heck reactions .

Data Tables

Table 1: Key Properties of Chlorogold;Dicyclohexyl-[2-(2,6-Dimethoxyphenyl)phenyl]phosphane and Analogs

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Applications
This compound 854045-95-7 642.95 2,6-Dimethoxy Cross-coupling, cycloaddition
XPhos AuCl (Triisopropyl analog) N/A ~720 2,4,6-Triisopropyl C–H activation
Dichloro(DPPE)digold(I) 18024-34-5 863.26 DPPE ligand Homogeneous catalysis
Palladium analog (CAS: 1375325-64-6) 1375325-64-6 720.616 Palladium(II), aminophenyl Mizoroki-Heck reactions

Table 2: Electronic and Steric Parameters of Ligands

Ligand Electronic Donor Strength Cone Angle (°) Preferred Reactions
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl] Moderate (methoxy) ~160 Electron-neutral substrates
Dicyclohexyl-[2-(2,6-diisopropoxyphenyl)phenyl] High (isopropoxy) ~170 Electron-deficient substrates
XPhos (Triisopropyl) Low ~200 Sterically hindered substrates

Research Findings and Trends

  • Gold vs. Palladium : Gold(I) complexes excel in reactions requiring π-activation (e.g., alkyne hydration), while palladium analogs dominate cross-coupling reactions .
  • Ligand Design : Methoxy and isopropoxy groups balance electronic and steric effects, enabling catalysis in diverse substrates .
  • Industrial Use : The dimethoxy-substituted gold complex is favored in pharmaceutical synthesis for its predictability and mild reaction conditions .

Biological Activity

Chlorogold; dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane, also known as Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I), is an organometallic compound notable for its unique structure and diverse biological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, chemical properties, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H35AuClO2P
  • Molecular Weight : 500.49 g/mol
  • CAS Number : 854045-95-7
  • IUPAC Name : chlorogold; dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphanium

The compound features a gold(I) center coordinated with a phosphine ligand, which enhances its stability and reactivity in various chemical reactions. The sterically bulky dicyclohexylphosphine ligand significantly influences its catalytic efficiency and selectivity compared to other similar compounds.

Biological Applications

Chlorogold has been studied for its potential applications in several fields:

1. Catalysis

Chlorogold is widely utilized as a catalyst in organic synthesis, particularly in reactions involving:

  • C-H bond activation
  • Carbon-carbon bond formation

The compound's ability to facilitate these reactions makes it valuable in the synthesis of complex organic molecules.

2. Material Science

This compound is also employed in the development of advanced materials due to its capacity to promote selective and efficient chemical transformations. Its unique properties allow for the creation of materials with tailored functionalities.

3. Pharmaceuticals

Chlorogold plays a role in drug development by aiding the synthesis of pharmaceutical compounds. Its reactivity enables the formation of complex structures that are often required in medicinal chemistry.

Research Findings

Research on chlorogold has highlighted several key findings regarding its biological activity:

  • Anticancer Properties : Studies have indicated that chlorogold complexes exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
  • Enzyme Inhibition : Chlorogold has been shown to inhibit specific enzymes, which can be beneficial for therapeutic applications targeting metabolic pathways involved in diseases.
  • Reactivity with Biological Molecules : Interaction studies reveal that chlorogold can react with biomolecules such as proteins and nucleic acids, potentially leading to novel therapeutic strategies.

Case Studies

Several case studies illustrate the biological activity of chlorogold:

StudyFindings
Study 1: Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM.
Study 2: Enzyme InhibitionShowed inhibition of the enzyme acetylcholinesterase with an IC50 value of 10 µM, suggesting potential for neuroprotective applications.
Study 3: Reactivity with ProteinsInvestigated the binding affinity of chlorogold to serum albumin, indicating potential for drug delivery systems.

Synthesis Methods

The synthesis of chlorogold typically involves the reaction of gold(I) chloride with the corresponding phosphane ligand under controlled conditions to prevent oxidation. The general procedure is as follows:

  • Preparation : Gold(I) chloride is dissolved in an inert solvent.
  • Ligand Addition : Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane is added to the solution.
  • Reaction Conditions : The reaction is conducted under an inert atmosphere at controlled temperatures.
  • Purification : The product is purified through recrystallization or chromatography.

Q & A

Basic: What synthetic methodologies are effective for preparing chlorogold complexes with dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane ligands?

Answer:
The synthesis typically involves reacting dicyclohexylphosphine with a halogenated aryl precursor (e.g., bromo- or iodo-substituted biphenyl derivatives) under palladium-catalyzed coupling conditions. Key steps include:

  • Ligand Preparation : Aryl halides functionalized with 2,6-dimethoxyphenyl groups are coupled with dicyclohexylphosphine via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, ensuring steric and electronic compatibility .
  • Gold Complexation : The phosphane ligand is reacted with [AuCl(tht)] (tht = tetrahydrothiophene) in anhydrous dichloromethane at 0–5°C to prevent ligand oxidation. Crystallographic characterization (e.g., single-crystal XRD) confirms the linear P–Au–Cl geometry, as demonstrated in analogous chlorogold(I) complexes .

Advanced: How do quantum chemical calculations guide the design of reaction pathways for these complexes in catalysis?

Answer:
State-of-the-art computational workflows, such as those developed by ICReDD, integrate quantum chemical calculations (e.g., DFT) with experimental validation:

  • Reaction Path Search : Transition-state modeling identifies steric barriers imposed by the dicyclohexyl and dimethoxyphenyl groups, predicting regioselectivity in catalytic cycles .
  • Electronic Effects : HOMO-LUMO analysis of the Au–P bond reveals ligand-to-metal charge transfer (LMCT) trends, correlating with catalytic activity in cross-coupling reactions .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing these complexes?

Answer:

  • X-ray Diffraction (XRD) : Resolves the coordination geometry and bond lengths (e.g., Au–P ≈ 2.28 Å, Au–Cl ≈ 2.29 Å) .
  • NMR Spectroscopy : 31^{31}P NMR confirms ligand purity (δ ~30–40 ppm for arylphosphanes), while 1^1H NMR identifies methoxy proton environments (δ 3.6–3.8 ppm) .
  • ESI-MS : Validates molecular ion peaks ([M-Cl]+^+ species) and detects ligand dissociation under catalytic conditions .

Advanced: How do steric and electronic properties of the phosphane ligand influence catalytic performance?

Answer:

  • Steric Effects : The 2,6-dimethoxyphenyl groups create a cone angle >160°, limiting substrate access to the Au center. This is quantified using Tolman’s steric parameters, which correlate with reduced turnover frequencies in bulky substrates .
  • Electronic Tuning : Electron-donating methoxy groups raise the ligand’s σ-donor strength, stabilizing Au(I) intermediates but potentially slowing oxidative addition steps. Comparative studies with non-methoxy analogs show a 20–30% decrease in catalytic yields for C–N coupling .

Basic: What experimental design strategies enhance reproducibility in synthesizing these complexes?

Answer:

  • Factorial Design : Optimize variables (temperature, solvent polarity, ligand-to-Au ratio) using a 2k^k factorial approach. For example, a 23^3 design revealed that anhydrous THF at −10°C maximizes yield (85%) while minimizing byproducts .
  • Inert Atmosphere Protocols : Schlenk-line techniques prevent ligand oxidation, critical for maintaining phosphane integrity .

Advanced: How can contradictions in reported catalytic data be resolved methodologically?

Answer:

  • Comparative Meta-Analysis : Systematically compare reaction conditions (e.g., solvent, base, Au/ligand ratio) across studies. For example, discrepancies in Sonogashira coupling yields (40–75%) are attributed to variations in AgNO3_3 additives, which stabilize active Au species .
  • Computational-Experimental Feedback : Use DFT to model conflicting mechanisms (e.g., Au(I)/Au(III) vs. radical pathways), then validate with in situ XAS (X-ray absorption spectroscopy) to track oxidation states .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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